molecular formula C10H12O4S B1291222 2-(Propylsulfonyl)benzoic acid CAS No. 1016687-98-1

2-(Propylsulfonyl)benzoic acid

Cat. No.: B1291222
CAS No.: 1016687-98-1
M. Wt: 228.27 g/mol
InChI Key: QEQFQVHUVIDQBN-UHFFFAOYSA-N
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Description

2-(Propylsulfonyl)benzoic acid is a useful research compound. Its molecular formula is C10H12O4S and its molecular weight is 228.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Applications

  • Benzoxazole Derivatives Synthesis : Propylsulfonic acid functionalized SBA-15 catalyzes the synthesis of 2-aryl benzoxazoles, highlighting its utility in organic synthesis and potentially in pharmaceutical development (Ghodsi Mohammadi Ziarani et al., 2012).
  • Glycosylation Strategy : A novel type of glycosyl donor, 2-(2-Propylsulfinyl)benzyl glycoside, demonstrates its effectiveness in a latent-active glycosylation strategy, showcasing the role of propylsulfonyl derivatives in complex carbohydrate synthesis (Penghua Shu et al., 2016).

Catalysis and Environmental Applications

  • Mesoporous Materials for Catalysis : Sulfonic acid-functionalized mesoporous materials, such as benzene–silica with propylsulfonic groups, exhibit high catalytic activity in esterification reactions, highlighting their potential in industrial chemical processes (Qihua Yang et al., 2005).
  • Bio-Oil Upgrading : Propylsulfonic acid derivatised SBA-15 catalysts are used for the upgrading of a model pyrolysis bio-oil via acetic acid esterification, indicating their importance in biofuel production and environmental remediation efforts (J. Manayil et al., 2016).

Mechanistic Insights in Chemical Reactions

  • C-H Bond Functionalization : Copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives with sodium sulfinates, facilitated by an 8-aminoquinoline moiety, opens up pathways for the selective modification of complex molecules, important in drug discovery and materials science (Jidan Liu et al., 2015).

Safety and Hazards

The safety data sheet for benzoic acid, a related compound, indicates that it may cause skin irritation, serious eye damage, and damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life .

Biochemical Analysis

Biochemical Properties

2-(Propylsulfonyl)benzoic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and enhancing cellular antioxidant capacity . The nature of these interactions often involves binding to specific active sites on the enzymes, thereby altering their conformation and activity.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the expression of genes involved in oxidative stress responses, thereby enhancing the cell’s ability to cope with oxidative damage . Additionally, it has been observed to affect cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in metabolic flux and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding to specific biomolecules, such as enzymes and proteins, and altering their activity. This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction . Additionally, this compound has been shown to influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of enhancing cellular antioxidant capacity and modulating metabolic activity . These effects are often dose-dependent and can vary based on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied extensively. Different dosages of this compound can lead to varying effects on cellular and physiological functions. At lower doses, this compound has been shown to enhance cellular antioxidant capacity and improve metabolic function . At higher doses, this compound can exhibit toxic effects, leading to cellular damage and impaired physiological function . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress responses and energy metabolism. This compound interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and promoting the detoxification of reactive oxygen species . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake into cells and distribution to various cellular compartments . Once inside the cell, this compound can accumulate in specific organelles, such as the mitochondria, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the mitochondria, where it interacts with enzymes involved in oxidative stress responses and energy metabolism . The localization of this compound to specific cellular compartments is facilitated by targeting signals and post-translational modifications that direct it to the mitochondria and other organelles .

Properties

IUPAC Name

2-propylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-2-7-15(13,14)9-6-4-3-5-8(9)10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQFQVHUVIDQBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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